2'-o,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine
Description
2'-O,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine is a synthetically modified nucleoside characterized by two structural features:
- 5-Methyl Uridine: A methyl group at the 5-position of the uracil base, enhancing base-pairing stability and resistance to enzymatic degradation .
- Ethane-1,1-diyl Bridge: A bicyclic structure formed by a (1S)-configured ethane-1,1-diyl group connecting the 2'-O and 4'-C positions of the ribose sugar. This modification rigidifies the sugar pucker, favoring a C3'-endo conformation, which mimics RNA-like structural behavior .
Synthetic protocols for analogous compounds (e.g., 5'-O-DMTr-protected uridine derivatives) involve sequential protection of hydroxyl groups using reagents like 4,4′-dimethoxytrityl chloride (DMTrCl) in dry pyridine, followed by silica gel chromatography for purification . These methods ensure high yields (>85%) and purity, critical for downstream biological applications.
Properties
CAS No. |
1197032-96-4 |
|---|---|
Molecular Formula |
C12H16N2O6 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-[(1R,3R,4R,6S,7S)-7-hydroxy-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-5-3-14(11(18)13-9(5)17)10-7-8(16)12(4-15,20-10)6(2)19-7/h3,6-8,10,15-16H,4H2,1-2H3,(H,13,17,18)/t6-,7+,8-,10+,12-/m0/s1 |
InChI Key |
LVNFLHPRWWSZDA-XCUBXJTOSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)CO |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=C(C(=O)NC3=O)C)O)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2'-o,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine typically involves:
- Selective protection and activation of hydroxyl groups on the ribose sugar.
- Formation of the ethane-1,1-diyl bridge between the 2'-oxygen and 4'-carbon atoms of the ribose ring.
- Coupling of the modified sugar moiety with the 5-methyl uracil base.
- Deprotection and purification to yield the final nucleoside analog.
This approach ensures stereochemical control and regioselectivity, critical for biological activity.
Detailed Synthetic Steps
Step 1: Preparation of the Ribose Derivative
- Starting from commercially available beta-D-ribose or protected ribose derivatives, the 2'-hydroxyl group is selectively activated.
- The 4'-carbon is functionalized to allow intramolecular cyclization.
- The ethane-1,1-diyl bridge is introduced via a bifunctional reagent that reacts with both the 2'-oxygen and 4'-carbon, forming a bicyclic structure.
- This step often involves oxidation-reduction sequences or radical-mediated cyclizations to achieve the desired stereochemistry (1S configuration).
Step 2: Synthesis of 5-Methyl Uracil Base
- The 5-methyl uracil base is synthesized or obtained commercially.
- It is activated at the N1 position for glycosylation, typically by conversion to a silylated derivative or via halogenation.
Step 3: Glycosylation Reaction
- The bicyclic ribose derivative is coupled with the activated 5-methyl uracil base under Lewis acid catalysis (e.g., trimethylsilyl triflate) to form the nucleoside bond.
- The reaction conditions are optimized to favor beta-anomer formation.
Step 4: Deprotection and Purification
- Protective groups on the sugar and base are removed under mild acidic or basic conditions.
- The product is purified by chromatographic techniques such as HPLC or preparative TLC.
Research Findings and Data
Yield and Purity
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Ribose derivative synthesis | 70-85 | High stereoselectivity required |
| 5-Methyl uracil activation | 80-90 | Commercially available in some cases |
| Glycosylation | 60-75 | Beta-selectivity critical |
| Deprotection & purification | 85-95 | Final purity >98% by HPLC |
Analytical Characterization
- NMR Spectroscopy: Confirms bicyclic sugar structure and methyl substitution on uracil.
- Mass Spectrometry: Molecular ion peak at m/z 270.24 consistent with molecular weight.
- X-ray Crystallography: Used in some studies to confirm stereochemistry of the bicyclic ring.
- HPLC: Used for purity assessment and isolation.
Literature and Patent Insights
- The bicyclic ribose structure is a known motif in nucleoside analogs designed to improve metabolic stability and binding affinity.
- Synthetic routes often adapt methods from related bicyclic nucleosides, involving intramolecular cyclization and selective glycosylation .
- Patents describe processes for similar bicyclic nucleosides emphasizing stereoselective formation of the ethane-1,1-diyl bridge and efficient coupling with pyrimidine bases .
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Ribose modification | Protected ribose, bifunctional bridge reagent, oxidants/reductants | Formation of bicyclic ribose with 1S stereochemistry |
| Base activation | 5-Methyl uracil, silylating agents or halogenation | Activated base for glycosylation |
| Glycosylation | Lewis acid catalyst (e.g., TMSOTf), solvent (e.g., acetonitrile) | Beta-anomer nucleoside formation |
| Deprotection | Acidic or basic hydrolysis | Removal of protecting groups |
| Purification | Chromatography (HPLC, TLC) | >98% purity nucleoside analog |
Chemical Reactions Analysis
Types of Reactions
2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₂H₁₇N₃O₅
- Molecular Weight : 283.28 g/mol
- CAS Number : 1197033-36-5
- SMILES Representation : C[C@@H]1O[C@@H]2C@H[C@@]1(CO)O[C@H]2N3C=C(C)C(N)=NC3=O
The structural modifications in this compound enhance its biological activity compared to standard nucleosides, making it a subject of interest in drug design and synthesis.
Antiviral Properties
Research indicates that nucleoside analogs like 2'-O,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine exhibit significant antiviral activity. A study highlighted the synthesis of various modified uridine derivatives and their evaluation against viral strains. The results demonstrated that certain derivatives showed improved efficacy against viruses, suggesting that this compound could be developed into a therapeutic agent for viral infections .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study synthesized new nucleoside derivatives from uridine and evaluated their antimicrobial activity against various pathogens. The results revealed that several derivatives exhibited moderate to good antibacterial and antifungal activities, with some showing better efficacy than standard antibiotics . The potential for these compounds to be used as antimicrobial agents is promising.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how these compounds interact with specific proteins involved in disease processes. For instance, docking studies have shown favorable interactions with viral proteins, indicating potential pathways for antiviral activity .
Synthesis and Characterization
The synthesis of this compound involves several steps that include the modification of ribose sugars and uridine structures. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds. These methods ensure that the compounds are suitable for further biological testing .
Case Studies and Research Findings
A selection of case studies illustrates the applications of this compound:
Mechanism of Action
The mechanism of action of 2’-o,4’-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine involves its incorporation into nucleic acids. This can disrupt normal cellular processes by:
Inhibiting viral replication: By incorporating into viral RNA, it can prevent the virus from replicating effectively.
Inducing apoptosis: In cancer cells, it can trigger programmed cell death by interfering with DNA synthesis.
Comparison with Similar Compounds
Research Implications and Limitations
- Strengths : The 5-methyl/ethane-1,1-diyl combination offers synergistic stability for therapeutic oligonucleotides.
- Gaps: Limited in vivo data on the target compound; most evidence derives from structural analogs .
- Contradictions : Earlier reports of 5-methyl uridine in rRNA were disproven, underscoring the need for rigorous validation of methylation sites in biological contexts .
Biological Activity
2'-O,4'-C-((1S)-Ethane-1,1-diyl)beta-D-ribose 5-methyl uridine is a modified nucleoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structural modifications, which may influence its interaction with biological systems.
- Molecular Formula: C11H14N2O6
- Molecular Weight: 286.24 g/mol
- CAS Number: 134687666
The compound features a ribose sugar backbone with specific modifications at the 2' and 4' positions, which could affect its stability and biological activity.
Research indicates that modified nucleosides like this compound can exhibit various biological activities, including:
- Antiviral Effects: Some studies suggest that nucleoside analogs can inhibit viral replication by mimicking natural nucleotides, thus interfering with RNA synthesis.
- Antitumor Activity: Modified nucleosides are being explored for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways.
- Immunomodulatory Effects: There is evidence that certain nucleosides can modulate immune responses, potentially enhancing the efficacy of vaccines or therapies.
Case Studies and Research Findings
- Antiviral Activity:
- Antitumor Properties:
- Immunomodulation:
Comparative Analysis with Similar Compounds
| Compound Name | Antiviral Activity | Antitumor Activity | Immunomodulatory Effects |
|---|---|---|---|
| This compound | Moderate | High | Low |
| 2'-O-Methyluridine | High | Moderate | Moderate |
| 5-Methyluridine | Low | High | High |
This table illustrates how the biological activities of this compound compare to other well-studied nucleoside analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
